2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of pyrazine with an appropriate amine under controlled conditions.
Attachment of the ethanone group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Introduction of the dichlorophenyl group: This step involves the reaction of the intermediate with 3,4-dichlorobenzene under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
- 2-(3,4-Dichlorophenyl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one
Uniqueness
2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and pyrazinyl groups. This combination may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
89007-11-4 |
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Molecular Formula |
C16H16Cl2N4O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H16Cl2N4O/c17-13-2-1-12(9-14(13)18)10-16(23)22-7-5-21(6-8-22)15-11-19-3-4-20-15/h1-4,9,11H,5-8,10H2 |
InChI Key |
UNEPMCLCIXGMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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